molecular formula C8H10ClF9Si B14527352 Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- CAS No. 62281-42-9

Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]-

Cat. No.: B14527352
CAS No.: 62281-42-9
M. Wt: 340.69 g/mol
InChI Key: DRFVGYLWHXJIAP-UHFFFAOYSA-N
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Description

Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- is a specialized organosilicon compound. It is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- typically involves the reaction of chlorodimethylsilane with a fluorinated organic compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include chlorodimethylsilane and fluorinated alkanes, with catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation or chromatography to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The silicon atom can be oxidized or reduced, altering the compound’s reactivity and stability.

    Addition Reactions: The compound can participate in addition reactions with unsaturated organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various organosilicon compounds with different functional groups, which can be used in further chemical synthesis or industrial applications.

Scientific Research Applications

Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce silicon and fluorine atoms into organic molecules.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to modify the structure and function of organic molecules. The fluorine atoms enhance the compound’s reactivity and stability, making it useful in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyltrimethylsilane: Another organosilicon compound with similar reactivity but different structural properties.

    Chlorodimethylsilane: A simpler compound with fewer fluorine atoms, used in similar applications but with different reactivity.

Uniqueness

Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly useful in applications requiring high-performance materials with specific chemical properties.

Properties

CAS No.

62281-42-9

Molecular Formula

C8H10ClF9Si

Molecular Weight

340.69 g/mol

IUPAC Name

chloro-dimethyl-[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]silane

InChI

InChI=1S/C8H10ClF9Si/c1-19(2,9)4-3-5(6(10,11)12,7(13,14)15)8(16,17)18/h3-4H2,1-2H3

InChI Key

DRFVGYLWHXJIAP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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